molecular formula C23H22N6O5S3 B2873440 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 865176-20-1

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

Cat. No.: B2873440
CAS No.: 865176-20-1
M. Wt: 558.65
InChI Key: SKQDXRQGAMEKAO-VYIQYICTSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a synthetic benzo[d]thiazole derivative of high interest in medicinal chemistry and biological research. This compound features a complex molecular structure incorporating sulfamoyl and bis(2-cyanoethyl)sulfamoyl functional groups, which are often associated with specific biological activities and enzyme inhibition potential. Compounds within the benzothiazole class are frequently investigated for their potential as enzyme inhibitors and their utility in cancer research, though the specific molecular targets and detailed mechanism of action for this particular analog require further experimental characterization by researchers. It is intended for use in non-clinical, in vitro research settings only. This product is strictly for laboratory research and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound appropriately in a controlled laboratory environment.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O5S3/c1-2-13-29-20-10-9-19(36(26,31)32)16-21(20)35-23(29)27-22(30)17-5-7-18(8-6-17)37(33,34)28(14-3-11-24)15-4-12-25/h2,5-10,16H,1,3-4,13-15H2,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQDXRQGAMEKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of an appropriate thiourea derivative with a halogenated aromatic compound under basic conditions.

    Introduction of the allyl group: This step may involve allylation of the benzo[d]thiazole core using an allyl halide in the presence of a base.

    Formation of the ylidene linkage: This step involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro or cyano groups, converting them to amines or other reduced forms.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents may be employed under various conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield epoxides, while reduction of the cyano groups could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Findings:

Bioactivity Potential: Compound 8’s sulfamoyl group suggests antibacterial or enzyme-inhibitory properties, akin to sulfonamide drugs. The target compound’s bis(2-cyanoethyl)sulfamoyl group may enhance binding to hydrophobic enzyme pockets or confer unique reactivity. The allyl group in the target compound could enable participation in click chemistry or cyclization reactions, as seen in RuO₄-mediated oxidative processes for polyenes .

Physicochemical Properties: The cyanoethyl groups in the target compound likely increase polarity and aqueous solubility compared to Compound 8’s methyl substituents. The Z-configuration may influence intermolecular interactions (e.g., hydrogen bonding) and stability, though experimental data are lacking.

Synthetic Challenges :

  • Compound 8 was synthesized in 73% yield via straightforward condensation , whereas the target compound’s synthesis would require precise control over stereochemistry and functional group compatibility.

Comparison with Oxidative Cyclization Products ()

  • RuO₄-Catalyzed Cyclization: Used for 1,5-dienes to form THF diols (e.g., squalene derivatives) .
  • Reactivity: The target’s sulfamoyl and cyanoethyl groups may stabilize radical intermediates, akin to environmentally persistent free radicals (EPFRs) observed in indoor PM and dust . However, this remains speculative.

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, sulfonamide moieties, and an allylic group, which are known for their diverse pharmacological properties, including antibacterial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3S3C_{18}H_{17}N_{3}O_{3}S_{3}, with a molecular weight of approximately 419.5 g/mol. Its structure can be represented as follows:

 Z N 3 allyl 6 sulfamoylbenzo d thiazol 2 3H ylidene 4 N N bis 2 cyanoethyl sulfamoyl benzamide\text{ Z N 3 allyl 6 sulfamoylbenzo d thiazol 2 3H ylidene 4 N N bis 2 cyanoethyl sulfamoyl benzamide}

Key Features:

  • Thiazole Ring : Contributes to stability and reactivity.
  • Sulfonamide Group : Known for antibacterial and antitumor properties.
  • Allylic Substitution : Enhances interaction with biological targets.

Antibacterial Properties

Research into sulfonamide derivatives indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfonamide group is particularly effective against a range of Gram-positive and Gram-negative bacteria due to its mechanism of action that inhibits bacterial folate synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Mechanisms proposed include:

  • Caspase Activation : Triggering the apoptotic pathway.
  • Mitochondrial Disruption : Leading to cell death in tumor cells.

Case Studies and Research Findings

  • In Vitro Studies : A study on a related sulfonamide compound demonstrated significant cytotoxicity against various cancer cell lines, indicating similar potential for this compound.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15.0
    HeLa (Cervical)10.5
    A549 (Lung)12.0
  • Mechanistic Studies : Research utilizing molecular docking simulations suggests that the compound interacts with key enzymes involved in cancer metabolism, potentially inhibiting their function and leading to reduced tumor growth.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps may include:

  • Condensation Reactions : Between thiazole derivatives and sulfonamide components under controlled conditions.

Reaction Conditions:

StepConditions
Temperature80°C
SolventDimethylformamide
Time24 hours

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